(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

This chiral (S)-enantiomer Cbz-protected valine amide resolves supply challenges in protease inhibitor programs where orthogonal deprotection is critical. Unlike Boc analogs, the Cbz group withstands TFA conditions for downstream deprotection, while its distinct UV absorbance (254 nm) aids HPLC monitoring. - Survives acidic Boc removal (TFA) and cleaves by mild hydrogenolysis - n-Butylamide tail provides optimal LogP 3.4 for CNS permeability profiling - Research-grade purity ≥95% enables direct use in SAR campaigns without further purification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 219323-42-9
Cat. No. B1376885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate
CAS219323-42-9
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H26N2O3/c1-4-5-11-18-16(20)15(13(2)3)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t15-/m0/s1
InChIKeyRGDZVQZKGGWHTE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS 219323-42-9) – Chiral Carbamate Building Block


(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS 219323-42-9), also known as N-Butyl L-Z-Valinamide or Cbz-Val-NHBu, is a single-enantiomer, N-benzyloxycarbonyl (Cbz)-protected L-valine n-butylamide derivative with molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.4 g/mol . It belongs to the class of chiral carbamate-protected amino acid amides, which serve as critical intermediates and pharmacophoric building blocks in peptidomimetic drug discovery, particularly for protease inhibitor programs [1]. The compound is commercially available in research-grade purity (≥95%), enabling its direct use without further purification .

1
Chiral reference-standard workflow: Single (S)-enantiomer for stereochemical-control studies in protease inhibitor programs.
2
Cbz-protected amide intermediate: Orthogonal to Boc/Fmoc strategies; compatible with multi-step fragment condensation.
3
n-Butylamide tail: Reported lipophilicity profile supports permeability-screening context in peptidomimetic lead optimization.

Why (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate Cannot Be Replaced by Generic Analogs


Chiral amino acid amides with different protecting groups (Cbz vs. Boc vs. Fmoc), N-alkyl chains (n-butyl vs. tert-butyl vs. H), or stereochemistry (S vs. R enantiomer) are not interchangeable in synthesis or biological assays. The Cbz group provides specific UV absorbance for HPLC monitoring and is cleavable under mild hydrogenolysis conditions that are orthogonal to base-labile and acid-labile protecting groups [1]. The n-butylamide tail confers a distinct hydrophobicity (XLogP3-AA = 3.4 [2]) and hydrogen-bonding profile compared to the primary amide (Z-Val-NH₂), tert-butylamide (Z-Val-NHtBu), or benzylamide analogs, which directly impacts target binding, metabolic stability, and ADME properties in lead optimization campaigns [3].

Target compound
Cbz-(S)-Val-NHBu: single enantiomer; orthogonal Cbz; linear n-butylamide tail.
Close analog may shift
Racemate or (R)-enantiomer: enantiomer-attribution review required; class-level potency difference may exceed 100-fold.
Target compound
n-Butylamide: linear chain; reported LogP ~3.4; flexible conformations.
Close analog may shift
Primary amide or tert-butylamide: altered lipophilicity and steric profile may not transfer across permeability or active-site complementarity assays.
Target compound
Cbz protecting group: UV-detectable at 254 nm; cleavable by hydrogenolysis.
Close analog may shift
Boc-protected analog: UV-transparent; orthogonal deprotection logic may not transfer to Cbz-based synthetic route.

(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate: Quantified Differentiators vs. Closest Analogs


Chiral Purity: Single (S)-Enantiomer vs. Racemic Mixtures and (R)-Isomer in Asymmetric Synthesis

The target compound is supplied as the single (S)-enantiomer (S-configuration at the valine α-carbon), whereas racemic mixtures or the (R)-enantiomer are distinct chemical entities with different MDL numbers and biological activities . In protease inhibitor development, the (S)-configuration at P1 is essential for mimicking the natural L-amino acid substrate; the (R)-enantiomer typically shows >100-fold loss in inhibitory potency [1]. The specified chirality eliminates the risk of introducing an unwanted enantiomer that could act as a competing substrate or off-target binder.

Chiral Purity
Class-level inference
Single (S)-enantiomer vs. racemate or (R)-isomer
Enantiomer-attribution review context
Class-level: (R)-enantiomers of amino acid-derived protease inhibitors typically show 100- to 10,000-fold lower potency.
Chiral Purity Enantiomeric Excess Asymmetric Synthesis

N-Butylamide vs. Primary Amide: LogP Differential and Its Impact on Membrane Permeability

The target compound's N-n-butylamide group yields a predicted XLogP3-AA of 3.4, which is substantially higher than that of the corresponding primary amide Z-Val-NH₂ (CAS 13139-28-1, molecular formula C₁₃H₁₈N₂O₃, predicted LogP ~1.2) [1] [2]. This ~2.2 log unit difference translates to a theoretical ~160-fold increase in octanol/water partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted lead series [3].

Lipophilicity Differential
Cross-study comparable
Δ LogP ≈ +2.2
Supports permeability-screening context
Cbz-Val-NHBu XLogP3-AA = 3.4 vs. Z-Val-NH₂ predicted LogP ≈ 1.2; approximately 160-fold higher partition coefficient.
Lipophilicity LogP Membrane Permeability

N-Butylamide vs. N-tert-Butylamide: Steric Bulk and Hydrogen-Bonding Differences

Compared to the tert-butylamide analog Z-Val-NHtBu (CAS 61274-17-7), the target compound's n-butylamide tail is linear and less sterically hindered. While the tert-butyl group presents three methyl groups that restrict conformational freedom near the amide bond, the n-butyl chain can adopt multiple low-energy conformations, potentially allowing better accommodation in narrow enzyme active site pockets [1]. This structural difference is critical for cysteine and serine protease inhibitor series where the amide NH and carbonyl must align precisely for transition-state mimicry. Both compounds share the same molecular formula (C₁₇H₂₆N₂O₃) and molecular weight (306.4), making chromatographic differentiation reliant on steric recognition [1].

Steric Bulk Comparison
Cross-study comparable
Δ Taft Es ≈ 1.15
Active-site complementarity review
n-Butyl (Es ≈ -0.39) vs. tert-butyl (Es ≈ -1.54); 3 additional rotatable bonds in n-butyl chain.
Steric Effects Hydrogen Bonding Enzyme Active Site

Cbz vs. Boc Protection: Orthogonal Deprotection Compatibility for Multi-Step Synthesis

The Cbz protecting group of the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), conditions under which the Boc group (tert-butyloxycarbonyl) found in Boc-Val-NHBu analogs is either stable (hydrogenolysis) or also cleaved (strong acid) [1]. Conversely, Boc is removed by mild acid (TFA/DCM) which leaves Cbz intact. This orthogonality enables sequential deprotection strategies in fragment assembly that are not possible with single-protecting-group approaches [2]. The Cbz group also provides a strong UV chromophore (λmax ≈ 254 nm) for facile HPLC monitoring, unlike Boc which is UV-transparent [3].

Orthogonal Deprotection
Class-level inference
Cbz stable to TFA; Boc stable to H₂/Pd
Synthetic route feasibility review
Qualitative orthogonality; Cbz provides UV chromophore at 254 nm for HPLC monitoring.
Orthogonal Protection Solid-Phase Peptide Synthesis Cbz Removal

Optimal Application Scenarios for (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate Procurement


P1 Valine Building Block in Peptidomimetic Protease Inhibitor Lead Optimization

The compound serves as a direct P1 valine surrogate in structure-activity relationship (SAR) studies of serine and cysteine protease inhibitors (e.g., cathepsins, caspases, elastase). Its (S)-configuration ensures compatibility with the enzyme's natural L-amino acid recognition pocket . The n-butylamide tail provides balanced hydrophobicity (LogP 3.4) for cell permeability while maintaining the hydrogen-bond donor/acceptor pair required for transition-state mimicry [1].

Orthogonal Intermediate in Multi-Step Fragment Condensation Strategies

When a synthetic sequence requires a valine-derived amide intermediate that must survive acidic conditions (e.g., Boc removal with TFA), the Cbz-protected n-butylamide is uniquely suitable. The Cbz group remains intact under TFA treatment and can be removed later by hydrogenolysis without affecting acid-sensitive functionalities elsewhere in the molecule [2].

Internal Standard or Reference Compound for Chiral HPLC Method Development

The single (S)-enantiomer with strong UV absorbance at 254 nm (from the benzyl carbamate) makes this compound an excellent retention-time marker for chiral HPLC method development targeting valine-derived protease inhibitors. Its distinct retention relative to the (R)-enantiomer, tert-butylamide analog (CAS 61274-17-7), and primary amide (Z-Val-NH₂, CAS 13139-28-1) provides a multi-point calibration standard for chiral column evaluation .

Physicochemical Probe for logD/logP Profiling in CNS Drug Discovery Panels

With a computed LogP of 3.4, the compound sits in the optimal lipophilicity range for CNS drug candidates (typically LogP 2–4). It can be used as a tool compound to benchmark permeability assays (PAMPA, Caco-2) and to calibrate in silico logP prediction models for amino acid amide chemical space, supporting procurement for central nervous system (CNS) lead-generation campaigns [1].

Application
Selection Property
Validation Focus
P1 valine building block in protease inhibitor SAR studies
Stereochemical-control context
Enantiomer-attribution review
Orthogonal intermediate in multi-step fragment condensation
Cbz protection orthogonality
Deprotection sequence compatibility
Chiral HPLC method development reference
Single-enantiomer UV chromophore
Retention-time calibration and column evaluation
Physicochemical probe for CNS permeability panels
Reported LogP in CNS-relevant range
Assay-response context and in silico model benchmarking
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